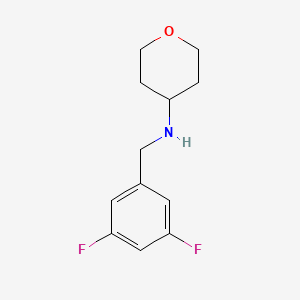

N-(3,5-Difluorobenzyl)tetrahydro-2H-pyran-4-amine

Description

N-(3,5-Difluorobenzyl)tetrahydro-2H-pyran-4-amine is a fluorinated benzylamine derivative with a tetrahydro-2H-pyran-4-amine core. This compound is notable for its structural features, including the 3,5-difluorobenzyl group, which introduces electron-withdrawing fluorine atoms at the meta positions of the benzyl moiety. Such substitutions are often employed in medicinal chemistry to enhance metabolic stability, modulate lipophilicity, and improve target binding affinity compared to non-fluorinated analogs .

Properties

IUPAC Name |

N-[(3,5-difluorophenyl)methyl]oxan-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15F2NO/c13-10-5-9(6-11(14)7-10)8-15-12-1-3-16-4-2-12/h5-7,12,15H,1-4,8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMNJZIXUIDOVHR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1NCC2=CC(=CC(=C2)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15F2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-Difluorobenzyl)tetrahydro-2H-pyran-4-amine typically involves the following steps:

Formation of the Tetrahydropyran Ring: The tetrahydropyran ring can be synthesized through the hydroalkoxylation of γ- and δ-hydroxy olefins using catalysts such as platinum or lanthanide triflates.

Introduction of the 3,5-Difluorobenzyl Group: The 3,5-difluorobenzyl group can be introduced via nucleophilic substitution reactions using appropriate benzyl halides and nucleophiles.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and reaction conditions are selected to maximize yield and purity while minimizing waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

N-(3,5-Difluorobenzyl)tetrahydro-2H-pyran-4-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

Substitution: Benzyl halides, nucleophiles, and appropriate solvents such as dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(3,5-Difluorobenzyl)tetrahydro-2H-pyran-4-amine has several scientific research applications:

Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific receptors or enzymes.

Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific properties.

Biological Studies: It is used in studies to understand its interactions with biological molecules and its potential therapeutic effects.

Mechanism of Action

The mechanism of action of N-(3,5-Difluorobenzyl)tetrahydro-2H-pyran-4-amine involves its interaction with molecular targets such as enzymes or receptors. The 3,5-difluorobenzyl group may enhance binding affinity and specificity, while the tetrahydropyran ring provides structural stability. The amine group can participate in hydrogen bonding and other interactions, contributing to the compound’s overall activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares N-(3,5-Difluorobenzyl)tetrahydro-2H-pyran-4-amine with structurally related compounds from the provided evidence, focusing on substituent effects, physicochemical properties, and inferred pharmacological implications.

Table 1: Key Structural and Substituent Comparisons

Key Observations:

Substituent Effects on Lipophilicity: The 3,5-difluorobenzyl group in the target compound balances lipophilicity (LogP ~2–3 estimated) and polarity, favoring moderate membrane permeability. The trifluoromethyl substituent in benzyl({[2-(trifluoromethyl)phenyl]methyl})amine introduces strong electron-withdrawing effects, which may enhance binding to aromatic residues in enzyme active sites .

Steric and Conformational Differences :

- The patent-derived compound with a piperazine-linked trifluoromethylphenyl group () exhibits significant steric bulk, likely influencing receptor selectivity and metabolic clearance. Its cyclopentyl-isopropyl moiety may restrict conformational flexibility compared to the simpler benzyl group in the target compound .

Metabolic Stability: Fluorination at the 3,5-positions on the benzyl group (target compound) is expected to reduce oxidative metabolism by cytochrome P450 enzymes, a common strategy to prolong half-life. Non-fluorinated analogs like 2-(3,5-Dimethylphenoxy)tetrahydro-2H-pyran may undergo faster hepatic degradation .

Research Findings and Pharmacological Implications

While direct biological data for this compound are unavailable, insights can be extrapolated from related compounds:

- The trifluoromethyl group in these compounds enhances blood-brain barrier penetration .

- Supplier Compounds (): The 3,5-dimethylphenoxy derivative’s higher lipophilicity may limit its utility in systemic applications due to solubility challenges, whereas the trifluoromethylbenzylamine analog’s electronic profile could favor protease or kinase inhibition .

Biological Activity

N-(3,5-Difluorobenzyl)tetrahydro-2H-pyran-4-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 239.25 g/mol. The compound features a tetrahydropyran ring, which is known for its role in enhancing bioactivity through structural diversity.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, compounds with heterocyclic structures have been classified based on their ability to inhibit key signaling pathways involved in tumor growth.

- Mechanism of Action :

- In Vitro and In Vivo Studies :

Opioid Receptor Interaction

Another area of interest is the interaction of this compound with opioid receptors. Research has shown that modifications in the structure can enhance binding affinity to μ-opioid receptors.

- Binding Affinity :

- Agonist Activity :

Data Tables

| Compound | Activity | Binding Affinity (nM) | Selectivity |

|---|---|---|---|

| This compound | Anticancer | TBD | TBD |

| Analog 1 | μ-opioid receptor agonist | 190 | High |

| Analog 2 | δ-opioid receptor antagonist | 580 | Low |

Case Studies

-

Case Study 1: Anticancer Activity

A study evaluated a series of tetrahydropyran derivatives for their anticancer properties against breast cancer cell lines. The results indicated that compounds featuring the difluorobenzyl moiety exhibited enhanced cytotoxicity compared to their non-fluorinated counterparts. -

Case Study 2: Opioid Receptor Binding

In another study, a series of substituted tetrahydropyrans were synthesized and tested for their binding affinity at opioid receptors. The findings revealed that modifications at the benzyl position significantly influenced receptor selectivity and agonist activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.